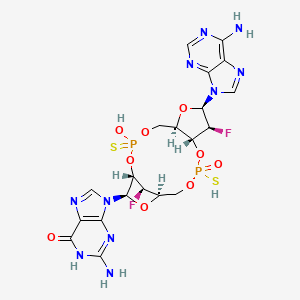
5,5',5''-(Methylsilanetriyl)triisophthalic acid
Vue d'ensemble
Description
5,5’,5’'-(Methylsilanetriyl)triisophthalic acid is a versatile chemical compound with the molecular formula C25H18O12Si and a molecular weight of 538.49 g/mol . This compound is known for its unique structure, which includes a central silicon atom bonded to three isophthalic acid groups. It is utilized in various scientific research fields due to its distinctive properties.
Méthodes De Préparation
The synthesis of 5,5’,5’'-(Methylsilanetriyl)triisophthalic acid typically involves the reaction of isophthalic acid derivatives with methylsilanetriyl compounds under specific conditions. One common synthetic route involves the use of a tetrahedral linker to form a metal-organic framework (MOF) based on Ni4 clusters . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles of organic synthesis and coordination chemistry.
Analyse Des Réactions Chimiques
5,5’,5’'-(Methylsilanetriyl)triisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Coupling Reactions: It has been used in coupling reactions with epoxides and carbon dioxide to form cyclic carbonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,5’,5’'-(Methylsilanetriyl)triisophthalic acid has a wide range of scientific research applications:
Materials Science:
Drug Delivery Systems: Its ability to form stable frameworks can be leveraged in designing drug delivery systems that release therapeutic agents in a controlled manner.
Polymer Synthesis: It can act as a precursor for polyesters with unique properties, depending on the diols used in the polymerization process.
Mécanisme D'action
The mechanism by which 5,5’,5’'-(Methylsilanetriyl)triisophthalic acid exerts its effects is primarily through its role as a structural component in metal-organic frameworks. These frameworks provide accessible channels and acidic catalytic sites that facilitate various chemical reactions. The molecular targets and pathways involved include the coordination of metal ions to the silicon and carboxylate groups, creating a stable and reactive environment for catalysis .
Comparaison Avec Des Composés Similaires
5,5’,5’'-(Methylsilanetriyl)triisophthalic acid can be compared with other similar compounds, such as:
1,3,5-Benzenetricarboxylic acid: Similar in structure but lacks the central silicon atom, which affects its coordination properties.
Trimellitic acid: Another tricarboxylic acid with different spatial arrangement and reactivity.
Silicon-based carboxylic acids: Compounds with silicon atoms bonded to carboxylate groups, but with varying numbers and positions of these groups.
The uniqueness of 5,5’,5’'-(Methylsilanetriyl)triisophthalic acid lies in its combination of silicon and isophthalic acid groups, which imparts distinct properties useful in catalysis and materials science .
Propriétés
IUPAC Name |
5-[bis(3,5-dicarboxyphenyl)-methylsilyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O12Si/c1-38(17-5-11(20(26)27)2-12(6-17)21(28)29,18-7-13(22(30)31)3-14(8-18)23(32)33)19-9-15(24(34)35)4-16(10-19)25(36)37/h2-10H,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAQIFIPIIUEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC(=CC(=C1)C(=O)O)C(=O)O)(C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


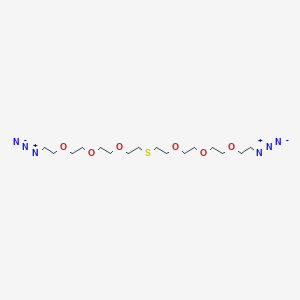

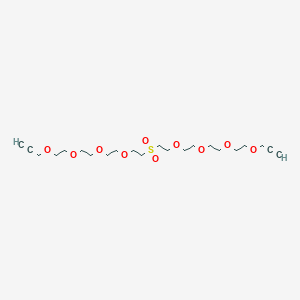
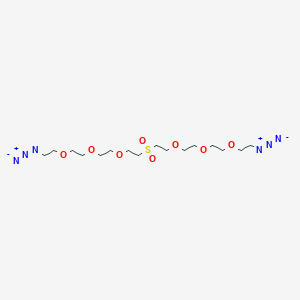






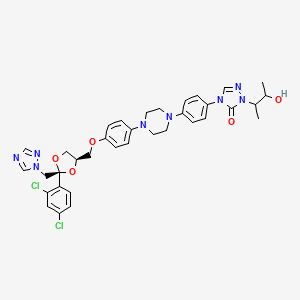
![Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl](/img/structure/B3325185.png)

